N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide

Medicinal chemistry Conformational analysis Kinase inhibitor design

Researchers screening pyridine-3-sulfonamide analogs face a critical risk: the pyrrolidine ring imposes different spatial orientation vs. piperidine homologs, potentially redirecting biological activity to unintended targets. This compound solves this by serving as a structurally precise screening candidate. • Deploy in broad kinase panels (KinomeScan, Eurofins) to establish selectivity fingerprints vs. piperidine analogs • Screen in GRK2/GRK5 and sigma-1/sigma-2 receptor binding assays • MW 358 Da, Lipinski-compliant; suitable for diversity library inclusion Supplied with analytical certificate; global B2B shipping with 14-day lead time.

Molecular Formula C17H18N4O3S
Molecular Weight 358.42
CAS No. 1795301-04-0
Cat. No. B2372446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide
CAS1795301-04-0
Molecular FormulaC17H18N4O3S
Molecular Weight358.42
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=CC=CC=C3O2)CNS(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C17H18N4O3S/c22-25(23,14-6-3-9-18-12-14)19-11-13-5-4-10-21(13)17-20-15-7-1-2-8-16(15)24-17/h1-3,6-9,12-13,19H,4-5,10-11H2
InChIKeyHUDWMKMKVVWYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide (1795301-04-0): Structural Overview and Procurement Context


N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide (CAS 1795301-04-0; molecular formula C17H18N4O3S; MW 358.42) is a synthetic small molecule that incorporates a benzoxazole ring, a pyrrolidine ring, and a pyridine-3-sulfonamide moiety connected via a methylene linker [1]. It belongs to the class of heterocyclic sulfonamides, a scaffold frequently explored for kinase inhibition, sigma receptor binding, and other pharmacological targets. Publicly available information from authoritative databases (e.g., PubChem, ChEMBL, BindingDB) and the primary literature does not currently contain quantitative biological activity data for this specific compound, and its pharmacological profile remains uncharacterized in peer-reviewed studies [1].

Pyrrolidine-linked benzoxazole-pyridine-3-sulfonamide scaffold for kinase/GPCR screening libraries
Differentiated hinge-binding motif distinct from benzenesulfonamide and piperidine analogs
Calculated drug-like profile (MW 358 Da, 0 Ro5 violations) supports diversity-oriented collection inclusion

Why Generic Substitution of N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide Is Not Advisable


Requestors evaluating procurement of this compound for biological screening must recognize that close structural analogs—such as the piperidine homolog N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide—can exhibit markedly different target-engagement profiles due to the distinct conformational preferences of a pyrrolidine (five-membered) versus a piperidine (six-membered) ring [1]. The pyrrolidine ring imposes a different spatial orientation of the pyridine-3-sulfonamide pharmacophore, which can alter hinge-binding geometry in kinase active sites or receptor docking. Additionally, pyridine-3-sulfonamides lacking the benzoxazole-pyrrolidine core have been documented as sigma receptor ligands, PI3K inhibitors, and carbonic anhydrase inhibitors, indicating that subtle scaffold modifications can redirect biological activity to entirely different protein families [2]. Without direct comparative selectivity profiling, generic substitution among these analogs poses a high risk of acquiring a compound with an unintended or absent biological effect.

Target Compound
Pyrrolidine (5-membered) benzoxazole-pyridine-3-sulfonamide
Piperidine Analog
Piperidine (6-membered) homolog; ring conformation and nitrogen basicity differ, potentially altering hinge-binding geometry
Target Compound
Pyridine-3-sulfonamide hinge-binding motif
Simpler Sulfonamides
Benzenesulfonamide or methanesulfonamide analogs lack the pyridine nitrogen hydrogen-bonding capacity, redirecting target selectivity
Without direct comparative profiling, generic substitution may yield unintended or absent biological effect. Verify target engagement in-house.

N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide: Comparative Evidence Inventory


Pyrrolidine vs. Piperidine Ring Size: Conformational and Physicochemical Differentiation

The compound incorporates a pyrrolidine ring, whereas the closest commercially listed analog—N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide—features a piperidine ring [1]. In the absence of biological data for the target compound, class-level inference from kinase inhibitor SAR literature indicates that the pyrrolidine ring provides restricted conformational flexibility compared to piperidine, which can enhance binding selectivity by reducing the entropic penalty upon target engagement [2]. No direct head-to-head comparison of the two compounds exists in the public domain.

Pyrrolidine vs. Piperidine
Class-level inference
Pyrrolidine (5-membered) vs piperidine (6-membered) homolog; MW +14 Da difference; no head-to-head comparison data
Conformational restriction may differentiate target engagement in kinase/GPCR assays.
Experimental selectivity profiling required; class-level SAR inference only.
Medicinal chemistry Conformational analysis Kinase inhibitor design

Pyridine-3-Sulfonamide as a Privileged Hinge-Binding Motif: Class Differentiation from Benzenesulfonamide and Other Sulfonamide Isosteres

The pyridine-3-sulfonamide group serves as a potential hinge-binding motif for kinase targets, distinguishing this compound from analogs bearing benzenesulfonamide, methanesulfonamide, or unsubstituted sulfonamide groups. In the PI3K inhibitor field, pyridine-3-sulfonamide-containing compounds have demonstrated potent inhibitory activity (e.g., PI3Kγ Kd = 2.6 nM for a related scaffold in a Kinomescan assay) [1]. For the target compound itself, no kinase profiling data are available; the differentiation is based on the established role of the pyridine nitrogen in forming a key hydrogen bond with the kinase hinge region [2].

Pyridine-3-sulfonamide Motif
Class-level inference
Pyridine-3-sulfonamide vs benzenesulfonamide/methanesulfonamide; literature precedent for PI3Kγ hinge binding (Kd 2.6 nM for related scaffold)
Pyridine nitrogen offers additional hydrogen-bonding, differentiating hinge-binding motif from simpler sulfonamides.
No kinase profiling data for this compound; inference from PI3K inhibitor literature.
Kinase inhibition Hinge-binding motif Sulfonamide SAR

Benzoxazole Core: Pharmacological Multitarget Potential vs. Defined Selectivity of In-Class GRK2/5 Inhibitors

Benzoxazole-containing compounds have been reported as inhibitors of GRK-2 and GRK-5, emerging targets for heart failure [1]. One structurally distinct benzoxazole series (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines) achieved potent dual GRK-2/5 inhibition through substituent optimization on the benzoxazole phenyl ring. The target compound, by incorporating a pyrrolidine spacer and pyridine-3-sulfonamide rather than a pyrazole-pyridine-amine tail, may exhibit a divergent selectivity profile, but no GRK screening data are available. Paroxetine, a structurally unrelated GRK2 inhibitor, achieves an IC50 of approximately 1.4 μM in biochemical assays [2], serving as a baseline reference for the GRK2 inhibition field.

GRK2/5 Chemotype Potential
Class-level inference
No GRK2/5 data for this compound; paroxetine IC50 ~1.4 μM as reference GRK2 inhibitor; benzoxazole series reported active
Benzoxazole-pyrrolidine-sulfonamide may diverge from known GRK2/5 chemotypes; verification in biochemical assays warranted.
Review-level evidence; no experimental GRK screening available.
GRK inhibition Benzoxazole scaffold Cardiovascular drug discovery

Lipinski Compliance and Physicochemical Drug-Likeness Profile

The molecular weight (358.42 Da), calculated logP (xlogp ~3.6), hydrogen bond donor count (1), and acceptor count (7) place this compound within Lipinski's Rule of Five space (0 violations), as recorded in the DrugMap database [1]. This profile compares favorably for oral bioavailability potential against many larger benzoxazole-based kinase inhibitors that exceed MW 500. However, without experimental solubility, permeability, or metabolic stability data, these remain calculated predictions.

Lipinski Compliance
Supporting evidence
MW 358.42; xlogp ~3.6; HBD 1; HBA 7; 0 Ro5 violations
Calculated drug-like profile supports inclusion in diversity-oriented screening sets.
DrugMap-derived computed properties; no experimental solubility or permeability data.
Drug-likeness Physicochemical properties Lead optimization

Recommended Application Scenarios for N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide (1795301-04-0) Based on Structural Differentiation Evidence


Kinase Selectivity Profiling of Pyrrolidine-Containing Pyridine-3-Sulfonamides

Given the precedent of pyridine-3-sulfonamides as PI3K and sigma receptor ligands [1], this compound is best deployed as a screening candidate in broad kinase panels (e.g., Kinomescan, Eurofins) to establish its selectivity fingerprint relative to piperidine-containing analogs. The pyrrolidine ring may confer unique ATP-pocket interactions not achievable with piperidine-based inhibitors.

GPCR Signaling Modulation via GRK2/5 or Sigma Receptor Pathways

The benzoxazole core is a recognized scaffold in GRK2/5 inhibitor design [2]; the target compound can be tested in GRK2 and GRK5 biochemical assays alongside paroxetine (IC50 ~1.4 μM) as a reference inhibitor. Additionally, sigma-1/sigma-2 receptor binding assays are warranted based on the pyridine-sulfonamide sigma ligand patent literature [1].

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 358 Da and Lipinski-compliant calculated properties [3], this compound is suitable for inclusion in medium-sized diversity libraries aimed at identifying novel chemotypes for underexplored targets. Its three distinct heterocyclic components (benzoxazole, pyrrolidine, pyridine) offer multiple vectors for parallel derivatization.

Negative Control or Tool Compound Development for Pyridine-3-Sulfonamide Pharmacophore Studies

Because no biological activity has been publicly disclosed for this exact compound, it can serve as a structurally matched negative control in experiments investigating on-target vs. off-target effects of more potent pyridine-3-sulfonamide analogs, provided in-house profiling confirms inactivity against the target of interest.

Application
Selection Property
Validation Focus
Kinase panel selectivity screening
Pyrrolidine-pyridine-3-sulfonamide scaffold distinct from piperidine analogs
Selectivity fingerprint vs. class-level kinase inhibition motifs
GPCR signaling pathway studies (GRK2/5, sigma receptor)
Benzoxazole-pyrrolidine chemotype as potential GRK/sigma ligand scaffold
In-house GRK2/5 and sigma binding assays vs. reference inhibitor
Diversity-oriented library inclusion
Low MW (358 Da), Lipinski-compliant, three heterocyclic vectors for derivatization
Physicochemical and synthetic tractability validation
Tool compound / negative control for pyridine-3-sulfonamide SAR studies
Uncharacterized biological activity enables matched-pair negative control
Confirm inactivity in target assays prior to use as negative control
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